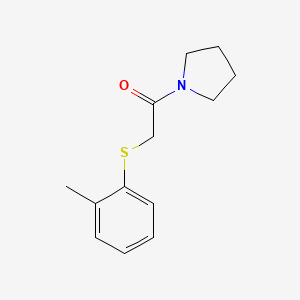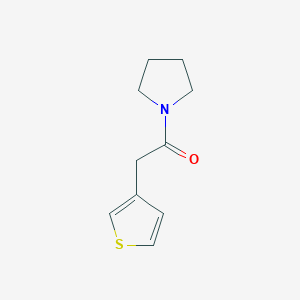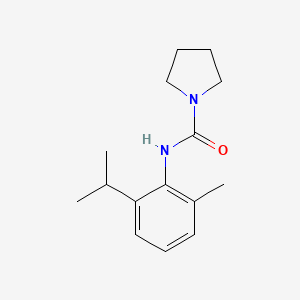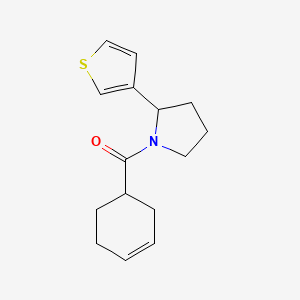
1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea, also known as CPI-360, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields. CPI-360 belongs to the class of urea-based inhibitors and has been shown to have promising results in pre-clinical studies.
Mecanismo De Acción
1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea inhibits the activity of a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a crucial role in the regulation of gene expression. By inhibiting BRD4, this compound can modulate the expression of specific genes that are involved in various diseases. This compound has been shown to have a high affinity for BRD4, making it an effective inhibitor.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to cell death. In addition, this compound can inhibit the expression of genes involved in cancer cell proliferation and survival. In models of inflammation, this compound can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. This compound has also been shown to modulate the activity of immune cells, leading to a decrease in autoimmune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has several advantages as a research tool. It has a high affinity for BRD4, making it an effective inhibitor. This compound is also relatively easy to synthesize, allowing for large-scale production. However, this compound has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
Direcciones Futuras
There are several future directions for 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea research. One potential application is in cancer therapy. This compound has shown promising results in pre-clinical studies, and further research is needed to determine its efficacy in clinical trials. In addition, this compound could be investigated for its potential use in treating other diseases, such as inflammation and autoimmune disorders. Further research is also needed to optimize the synthesis of this compound and to develop more potent and selective inhibitors of BRD4.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results in pre-clinical studies for various diseases. Its mechanism of action involves the inhibition of BRD4, a transcriptional regulator that plays a crucial role in the regulation of gene expression. This compound has several biochemical and physiological effects and has advantages as a research tool. However, further research is needed to determine its safety and efficacy in humans and to optimize its synthesis.
Métodos De Síntesis
The synthesis of 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea involves several steps. The starting material for the synthesis is 2-methyl-6-propan-2-ylphenol, which is reacted with cyclopropyl isocyanate to form the corresponding urea derivative. The final product is obtained after purification and characterization. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has shown promising results in pre-clinical studies for various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and inflammatory bowel disease. This compound has also been investigated for its potential use in treating autoimmune disorders, such as multiple sclerosis.
Propiedades
IUPAC Name |
1-cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-9(2)12-6-4-5-10(3)13(12)16-14(17)15-11-7-8-11/h4-6,9,11H,7-8H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESAUDDMCNSNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

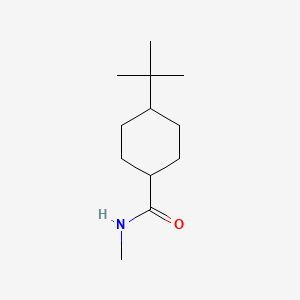
![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)


![N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)

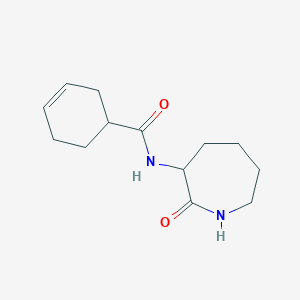
![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)
![N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512755.png)
